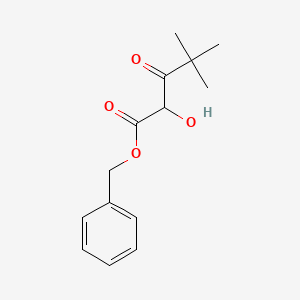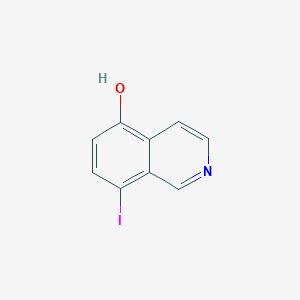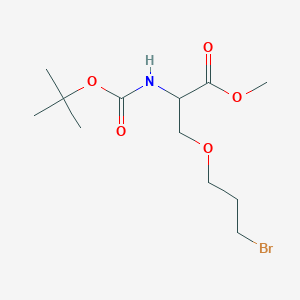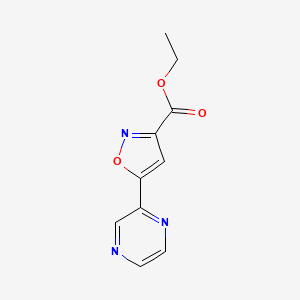
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide typically involves the bromination of Methyl 3-(dimethylamino)propionate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include primary and secondary alcohols, as well as amines.
Aplicaciones Científicas De Investigación
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the dimethylamino group .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-Bromo-2-(bromomethyl)propionate: Similar in structure but with an additional bromine atom.
Methyl 3-(dimethylamino)propionate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Methyl 2-Bromo-3-(dimethylamino)propanoate Hydrobromide is unique due to its combination of a bromine atom and a dimethylamino group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of complex molecules in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H13Br2NO2 |
|---|---|
Peso molecular |
290.98 g/mol |
Nombre IUPAC |
methyl 2-bromo-3-(dimethylamino)propanoate;hydrobromide |
InChI |
InChI=1S/C6H12BrNO2.BrH/c1-8(2)4-5(7)6(9)10-3;/h5H,4H2,1-3H3;1H |
Clave InChI |
HATSXZCLOGQAIW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C(=O)OC)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)
![9-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697554.png)








![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)

